molecular formula C18H17N3O4 B1242160 N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide

N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide

Cat. No. B1242160
M. Wt: 339.3 g/mol
InChI Key: OPOLKWVBRQDJAC-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide is an anilide and a member of acetamides.

Scientific Research Applications

Endothelin-A Receptor Antagonism

Compounds containing benzodioxole groups, similar to the chemical structure , have been developed as potent antagonists for endothelin (ET) receptors. These compounds exhibit affinities for ETA and ETB receptor subtypes and have been investigated for their binding affinity and receptor subtype selectivity. This research suggests potential applications in cardiovascular diseases and other conditions related to endothelin receptors (Tasker et al., 1997).

Antibacterial Agents

Analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, structurally related to N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide, have shown promising antibacterial activity. Particularly, certain compounds displayed significant activity against Staphylococcus aureus and Bacillus subtilis. These findings indicate potential applications in developing new antibacterial agents (Palkar et al., 2017).

Antiproliferative Activity

Studies on substituted N-phenyl-1H-indazole-1-carboxamides, which share structural features with the compound , have shown that some synthesized compounds exhibit antiproliferative activity against various cancer cell lines. This research suggests potential applications in cancer therapy (Maggio et al., 2011).

Antimicrobial Agents

A series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. These compounds exhibit potent antimicrobial activity, indicating potential applications in treating infections (Incerti et al., 2017).

Solvatochromic Studies

Research on the solvent effects on absorption and fluorescence spectra of carboxamides, structurally similar to the compound of interest, have provided insights into the electronic properties of these molecules. This research can inform applications in materials science and molecular electronics (Patil et al., 2011).

properties

Product Name

N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H17N3O4/c1-11(13-4-3-5-15(8-13)19-12(2)22)20-21-18(23)14-6-7-16-17(9-14)25-10-24-16/h3-9H,10H2,1-2H3,(H,19,22)(H,21,23)/b20-11+

InChI Key

OPOLKWVBRQDJAC-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC(=CC=C3)NC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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